molecular formula C22H24N2O7S B12291588 (Rac)-Apremilast D5 CAS No. 1258597-61-3

(Rac)-Apremilast D5

Katalognummer: B12291588
CAS-Nummer: 1258597-61-3
Molekulargewicht: 465.5 g/mol
InChI-Schlüssel: IMOZEMNVLZVGJZ-RPIBLTHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Rac)-Apremilast D5 is a deuterated form of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor. This compound is used primarily in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Apremilast due to its stability and traceability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Apremilast D5 involves the incorporation of deuterium atoms into the Apremilast molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(Rac)-Apremilast D5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may yield deuterated alcohols.

Wissenschaftliche Forschungsanwendungen

(Rac)-Apremilast D5 has a wide range of scientific research applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Apremilast in the body.

    Metabolic Pathways: Investigating the metabolic pathways and identifying the metabolites of Apremilast.

    Drug Development: Developing new PDE4 inhibitors with improved efficacy and safety profiles.

    Biological Studies: Understanding the biological effects of Apremilast on various cell types and tissues.

    Industrial Applications: Using this compound as a reference standard in quality control and analytical testing.

Wirkmechanismus

(Rac)-Apremilast D5 exerts its effects by inhibiting the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, leading to the suppression of inflammatory responses. The molecular targets and pathways involved include the modulation of cytokine production and the inhibition of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Apremilast: The non-deuterated form of (Rac)-Apremilast D5.

    Roflumilast: Another PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).

    Cilomilast: A PDE4 inhibitor that has been investigated for the treatment of COPD and asthma.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide increased stability and allow for precise tracing in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research and drug development.

Eigenschaften

CAS-Nummer

1258597-61-3

Molekularformel

C22H24N2O7S

Molekulargewicht

465.5 g/mol

IUPAC-Name

N-[2-[1-[4-methoxy-3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/i1D3,5D2

InChI-Schlüssel

IMOZEMNVLZVGJZ-RPIBLTHZSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC

Kanonische SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.